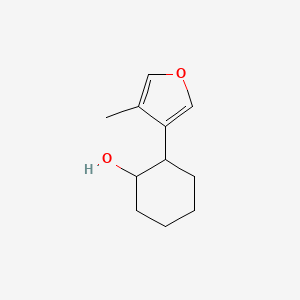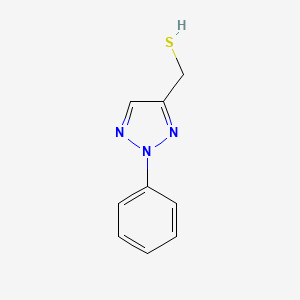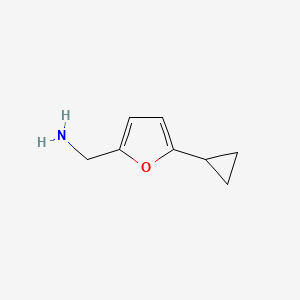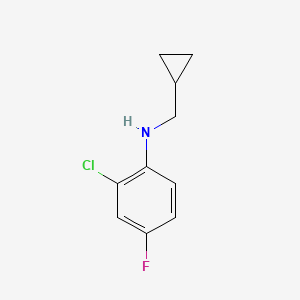![molecular formula C10H22N2S B13319649 Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine](/img/structure/B13319649.png)
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is a chemical compound with the molecular formula C10H22N2S and a molecular weight of 202.36 g/mol . This compound is characterized by the presence of a thiolane ring, which is a five-membered sulfur-containing ring, attached to an aminoethyl group. The compound is primarily used for research purposes and has various applications in scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine typically involves the reaction of diethylamine with a thiolane derivative. One common method is the nucleophilic substitution reaction where diethylamine reacts with a halogenated thiolane under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere such as nitrogen or argon.
Substitution: Alkyl halides; reactions are usually conducted in polar solvents like ethanol or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Quaternary ammonium salts.
Wissenschaftliche Forschungsanwendungen
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions. It is used to investigate the binding affinity of thiolane-containing compounds to biological targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine involves its interaction with molecular targets such as enzymes and receptors. The thiolane ring can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. The aminoethyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylaminoethanol: A compound with a similar diethylamino group but with a hydroxyl group instead of a thiolane ring.
Diethylamine: Lacks the thiolane ring and has a simpler structure.
Thiolan-3-ylamine: Contains the thiolane ring but lacks the diethylamino group.
Uniqueness
Diethyl({2-[(thiolan-3-yl)amino]ethyl})amine is unique due to the presence of both the thiolane ring and the diethylamino group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound in various research applications. The thiolane ring provides a site for covalent interactions with biological targets, while the diethylamino group enhances solubility and binding affinity.
Eigenschaften
Molekularformel |
C10H22N2S |
|---|---|
Molekulargewicht |
202.36 g/mol |
IUPAC-Name |
N',N'-diethyl-N-(thiolan-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C10H22N2S/c1-3-12(4-2)7-6-11-10-5-8-13-9-10/h10-11H,3-9H2,1-2H3 |
InChI-Schlüssel |
ZIWLRZVXUSJWHW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNC1CCSC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Amino-1-[2-(dimethylamino)ethyl]-6-methyl-1,2-dihydropyridin-2-one](/img/structure/B13319572.png)
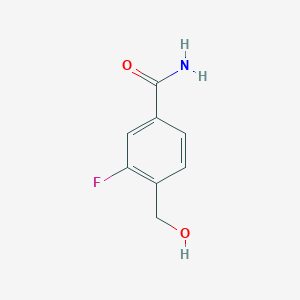
![2-(tert-Butyl) 3-ethyl 5,5-difluoro-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B13319577.png)
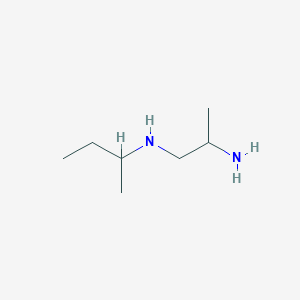
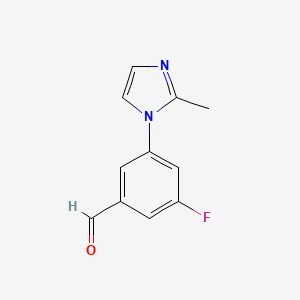
![[1-(Propan-2-yl)-1H-pyrazol-4-yl]methanethiol](/img/structure/B13319603.png)
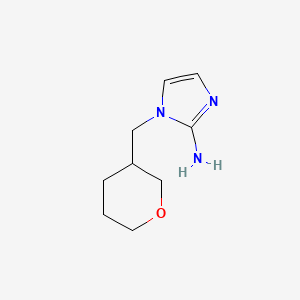
![6-Oxo-1H,2H,3H,6H-[1,3]thiazino[3,2-a]quinoline-5-carboxylic acid](/img/structure/B13319611.png)
